molecular formula C16H12ClF2NO3 B2814434 2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate CAS No. 1638709-34-8

2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate

Cat. No.: B2814434
CAS No.: 1638709-34-8
M. Wt: 339.72
InChI Key: BXPXIDCQDGTMOV-UHFFFAOYSA-N
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Description

2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate is a synthetic organic compound characterized by its unique chemical structure, which includes both chloro and fluoro substituents on aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate typically involves multi-step organic reactions. One common synthetic route includes:

    Nucleophilic Substitution: Starting with 2-chloro-5-fluoroaniline, a nucleophilic substitution reaction is performed with an appropriate acylating agent to introduce the 2-oxoethyl group.

    Esterification: The intermediate product is then subjected to esterification with 3-fluorophenylacetic acid under acidic conditions to form the final ester compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors where the nucleophilic substitution and esterification reactions are carried out sequentially.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield, while maintaining stringent control over reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen or other electrophilic groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate

Properties

IUPAC Name

[2-(2-chloro-5-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF2NO3/c17-13-5-4-12(19)8-14(13)20-15(21)9-23-16(22)7-10-2-1-3-11(18)6-10/h1-6,8H,7,9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPXIDCQDGTMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)OCC(=O)NC2=C(C=CC(=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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